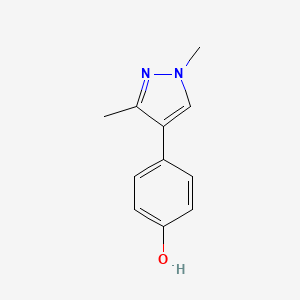
4-(1,3-dimethyl-1H-pyrazol-4-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Dimethyl-1H-pyrazol-4-yl)phenol is a chemical compound that features a phenol group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dimethyl-1H-pyrazol-4-yl)phenol typically involves the reaction of 4-hydroxybenzaldehyde with 1,3-dimethyl-1H-pyrazole in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-dimethyl-1H-pyrazol-4-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated phenols
Scientific Research Applications
4-(1,3-dimethyl-1H-pyrazol-4-yl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its cytotoxic properties against cancer cells.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 4-(1,3-dimethyl-1H-pyrazol-4-yl)phenol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-Imidazol-1-yl)phenol
- 4-(benzylideneamino)-5-(3,5-dimethyl-1H-pyrazole-1-yl)-4H-1,2,4-triazoles
Uniqueness
4-(1,3-dimethyl-1H-pyrazol-4-yl)phenol is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
4-(1,3-dimethylpyrazol-4-yl)phenol |
InChI |
InChI=1S/C11H12N2O/c1-8-11(7-13(2)12-8)9-3-5-10(14)6-4-9/h3-7,14H,1-2H3 |
InChI Key |
ZEFWQNJOJRQXMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2=CC=C(C=C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


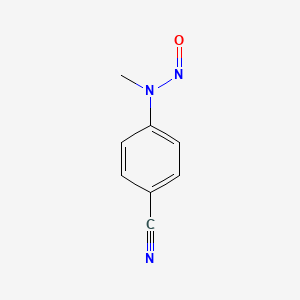
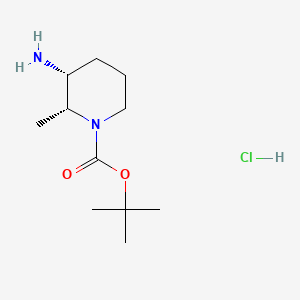
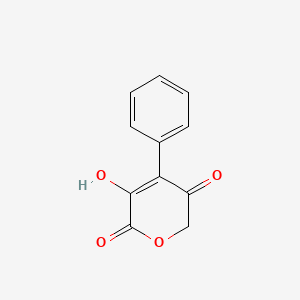
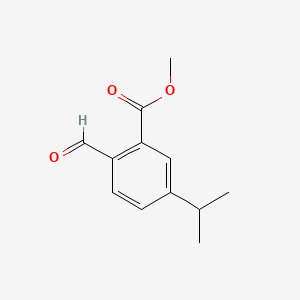
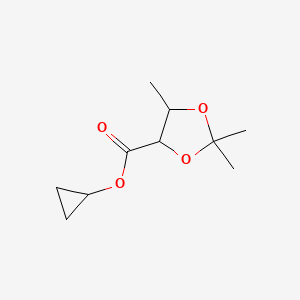
![tert-butyl N-[(3S,4S)-4-methylpyrrolidin-3-yl]carbamate;hemi(oxalic acid)](/img/structure/B13897842.png)

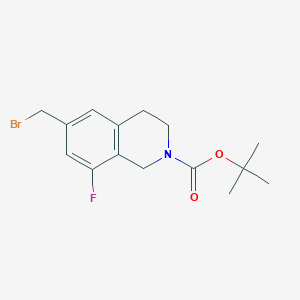
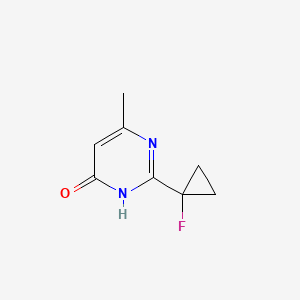
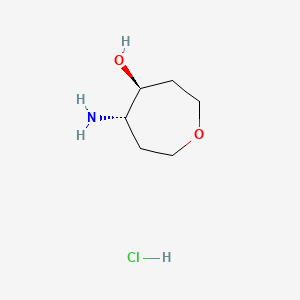
![methyl (2R)-2-(tert-butoxycarbonylamino)-3-[(3R)-2-oxopyrrolidin-3-yl]propanoate](/img/structure/B13897868.png)
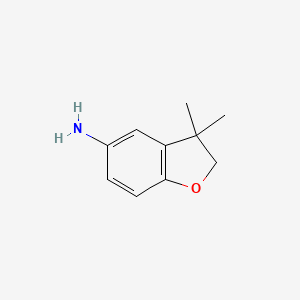
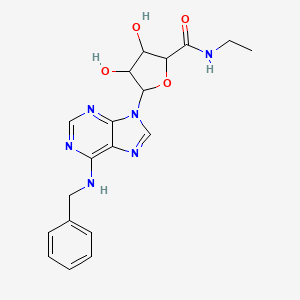
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-chloro-3-iodo-, 1,1-dimethylethyl ester](/img/structure/B13897898.png)
